molecular formula C20H23N5O2S B2893672 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-ethylphenyl)propanamide CAS No. 890639-67-5

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-ethylphenyl)propanamide

Cat. No.: B2893672
CAS No.: 890639-67-5
M. Wt: 397.5
InChI Key: GLECMUZRZYFEIU-UHFFFAOYSA-N
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Description

2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-ethylphenyl)propanamide is a synthetic small molecule characterized by a tetrazole ring linked via a thioether bridge to a propanamide backbone. The tetrazole moiety is substituted with a 4-ethoxyphenyl group at the 1-position, while the propanamide nitrogen is bonded to a 4-ethylphenyl group.

The compound’s structural complexity aligns with trends observed in bioactive molecules targeting enzymes or receptors, though its specific biological activity remains uncharacterized in the available literature.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-4-15-6-8-16(9-7-15)21-19(26)14(3)28-20-22-23-24-25(20)17-10-12-18(13-11-17)27-5-2/h6-14H,4-5H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLECMUZRZYFEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a) Tetrazole-Thioether Derivatives

  • N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (C₁₇H₁₆FN₅O₂): This compound () shares the tetrazole-propanamide core but differs in substituents: a 4-fluorophenyl group replaces the 4-ethylphenyl, and a 4-methoxyphenyl group is attached to the propanamide chain.
  • 2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide: This analogue () replaces the propanamide chain with an acetamide (shorter carbon backbone) and substitutes the 4-ethylphenyl group with an isopropyl group.

b) Triazole-Based Analogues

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: This triazole derivative () replaces the tetrazole ring with a triazole and incorporates a sulfonyl group. The triazole’s reduced aromaticity compared to tetrazole may decrease π-π stacking interactions, while the sulfonyl group introduces strong electron-withdrawing effects, altering solubility and reactivity .

Pharmacological and Biopharmaceutical Profiles

  • The chlorophenoxy group enhances metabolic stability compared to the ethoxyphenyl group in the target compound, suggesting that substituent choice directly impacts therapeutic efficacy and pharmacokinetics .
  • 2-(4-Benzoylphenyl)-N-(4-ethylphenyl)propanamide :
    This compound () shares the N-(4-ethylphenyl)propanamide moiety but replaces the tetrazole-thioether unit with a benzoylphenyl group. The benzoyl group’s planar structure may facilitate stronger interactions with aromatic residues in enzymes, though its synthesis yield (51%) is lower than typical tetrazole derivatives, indicating possible scalability challenges .

Table 1: Key Properties of Selected Analogues

Compound Molecular Weight (g/mol) LogP* H-Bond Donors/Acceptors Synthesis Yield Key Substituents
Target Compound ~413.5 ~3.2 2 / 6 Not Reported 4-Ethoxyphenyl, 4-Ethylphenyl
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)... 341.34 ~2.8 2 / 6 Not Reported 4-Fluorophenyl, 4-Methoxyphenyl
Clofibric Acid Analog () ~268.7 ~2.5 2 / 5 Not Reported 4-Chlorophenoxy, Tetrazole
2-(4-Benzoylphenyl)-N-(4-ethylphenyl)... ~343.4 ~3.5 1 / 4 51% Benzoylphenyl, 4-Ethylphenyl

*Estimated using fragment-based methods.

Table 2: Substituent Impact on Bioactivity

Substituent Position Functional Group Effect on Properties
Tetrazole 1-position 4-Ethoxyphenyl Enhances lipophilicity and metabolic resistance compared to smaller alkoxy groups.
Propanamide N-atom 4-Ethylphenyl Balances steric bulk and lipophilicity; ethyl groups may improve membrane permeability.
Thioether Bridge -S- linkage Increases flexibility and potential for disulfide bond formation in biological systems.

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